

Lestaurtinib dose-response curve calculation

IC50

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Compound Focus: Lestaurtinib

CAS No.: 111358-88-4

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Dose-Response and IC50 Data Summary

The table below summarizes key efficacy data for **Lestaurtinib** from a recent preclinical study. The reported IC50 values are well below the clinically achievable plasma concentrations (**C_{max}**: 7-12 μM ; **C_{trough}**: 1-12 μM) [1].

Cell Line / Model	Cancer Type / Context	Reported IC50 (nM)	Key Experimental Findings
Panel of Ovarian Cancer Cells (e.g., MDAH, OVSAHO, SKOV3, PEO1) [1]	Treatment-naïve and therapy-resistant (Cisplatin, PARPi) ovarian cancer [1]	10 - 410 nM [1]	Potent antineoplastic activity across a broad panel of cell lines, regardless of therapy resistance status [1].
OVSAHO Cells [1]	High-grade serous ovarian cancer [1]	N/A	Induced G1 cell cycle arrest and apoptosis; concentrations ≥ 250 nM markedly inhibited colony formation [1].
MDAH Cells [1]	Endometrioid ovarian cancer [1]	N/A	Induced G1 cell cycle arrest and apoptosis; concentrations ≥ 250

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			nM markedly inhibited colony formation [1].

Detailed Experimental Protocol

This protocol outlines the key steps for determining the dose-response curve and IC50 of **Lestaurtinib** in vitro, based on methodologies from recent publications [1].

Materials and Reagents

- **Cell Lines:** A panel of ovarian cancer cell lines, such as MDAH (endometrioid), OVSAHO (high-grade serous), and their therapy-resistant clones, as well as PEO1 and ABTR#2 (PARPi-resistant) models [1].
- **Drug Preparation:** Prepare a **10 mM stock solution** of **Lestaurtinib** in DMSO. Serially dilute the stock in the cell culture medium to create a dosing range. A typical 8-point dilution series might include concentrations from **1 nM to 10 µM**, ensuring the final DMSO concentration is $\leq 0.1\%$ (v/v) in all treatments [1].
- **Assay Reagent:** CellTiter-Glo Luminescent Cell Viability Assay kit or equivalent [1].

Cell Viability Assay Procedure

- **Day 1: Cell Seeding**
 - Harvest exponentially growing cells and seed them in a 96-well white-walled, clear-bottom plate at a density of **1,000–5,000 cells per well** in 100 µL of complete medium.
 - Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- **Day 2: Drug Treatment**
 - Prepare the serial dilutions of **Lestaurtinib** in complete medium.
 - Remove the medium from the plate and add **100 µL of each drug concentration** to the designated wells. Include vehicle control (DMSO in medium) and blank control (medium only) wells.

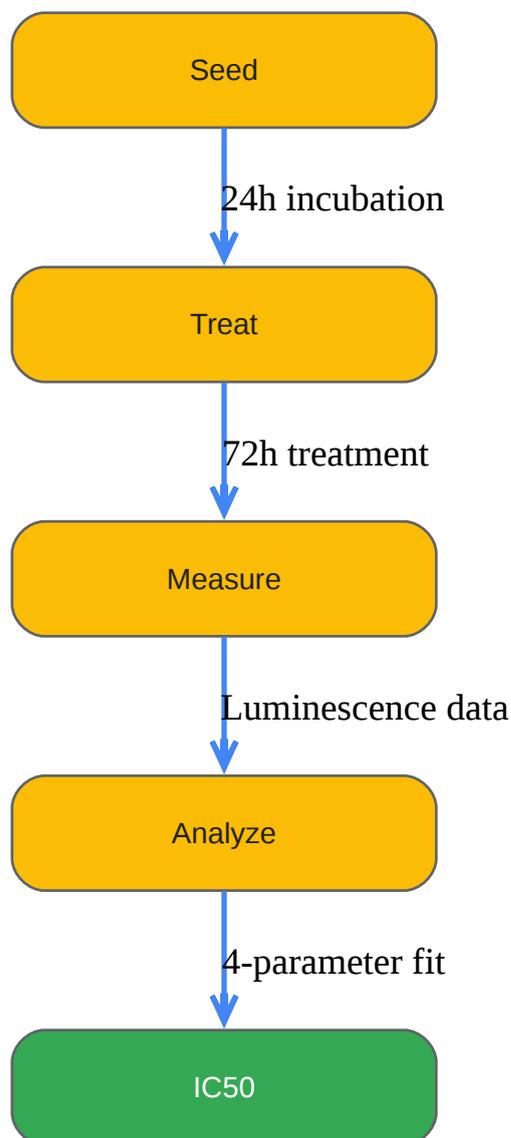
- Return the plate to the incubator for the desired treatment duration (e.g., **72 hours**).
- **Day 5: Viability Measurement**
 - Equilibrate the plate and the CellTiter-Glo reagent to room temperature for approximately 30 minutes.
 - Add **50-100 µL of the reagent** to each well.
 - Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.

Data Analysis & IC50 Calculation

- **Data Normalization:**
 - Calculate the average luminescence value for the blank control wells.
 - Subtract this average from all other well readings.
 - Normalize the data relative to the vehicle control (set as 100% viability) and the blank (set as 0% viability).
- **Curve Fitting and IC50 Calculation:**
 - Input the normalized data into nonlinear regression analysis software (e.g., GraphPad Prism).
 - Fit the data to a **four-parameter logistic (4PL) model**, also known as a sigmoidal dose-response model, defined by the equation: $Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{((\text{LogIC50} - X) * \text{HillSlope}))}$
 - The **IC50 value** is the concentration (X) at which the response (Y) is halfway between the top (maximum inhibition) and bottom (minimum inhibition) plateaus.

Mechanistic Workflow & Pathway Analysis

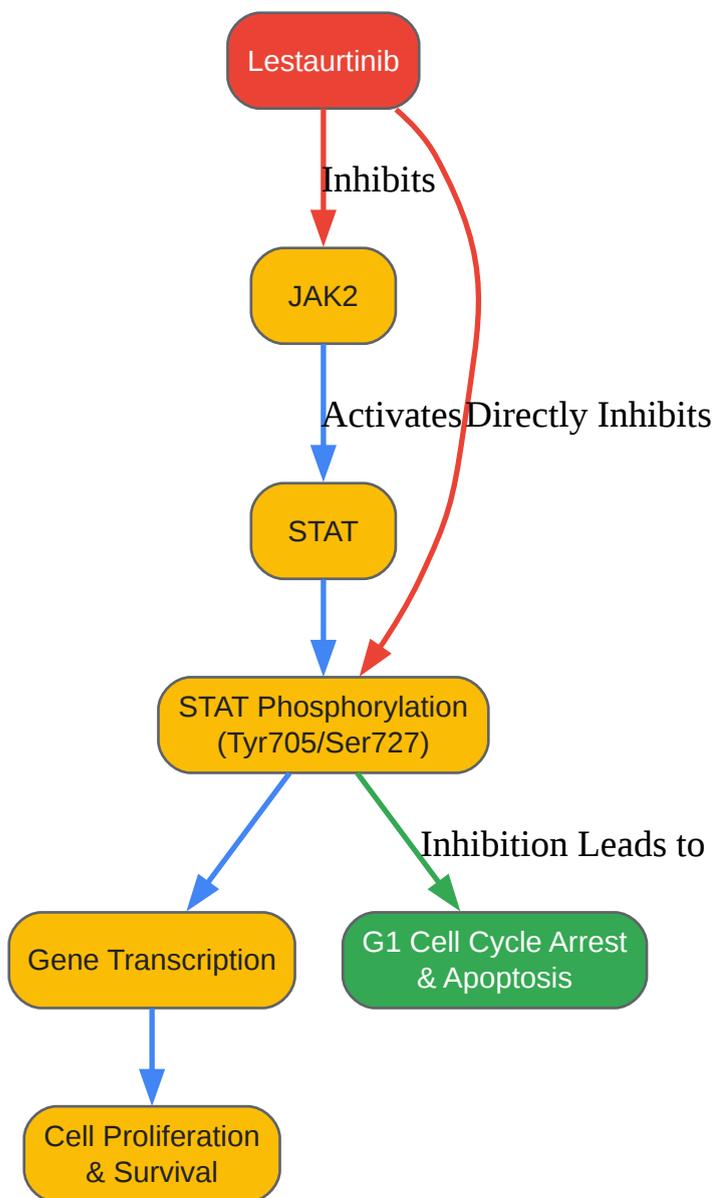
The following diagrams illustrate the experimental workflow and the primary molecular mechanism of action of **Lestaurtinib** identified in ovarian cancer models.



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Experimental Workflow for IC50 Determination

RNA-sequencing revealed that **Lestaurtinib**'s antineoplastic activity potently suppresses the JAK/STAT signaling pathway [1]. It achieves this through a more complete inhibition of STAT protein phosphorylation compared to other inhibitors like ruxolitinib.



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Lestaurtinib Inhibition of JAK/STAT Signaling

Key Application Notes

- **Beyond FLT3:** While historically developed as an FLT3 inhibitor for AML, **Lestaurtinib** shows significant promise in targeting **JAK/STAT signaling in solid tumors** like ovarian cancer, including in therapy-resistant settings [1].
- **Cytostatic and Cytotoxic Effects:** The drug induces an initial **G1 cell cycle arrest**, followed by progressive **apoptosis** over longer exposure periods. This supports its potent and sustained

antineoplastic effect [1].

- **Synergistic Potential:** Exploratory data suggests **Lestaurtinib** may act synergistically with standard-of-care agents like **cisplatin and the PARP inhibitor olaparib**, indicating a potential for effective combination therapies [1].

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References

1. Lestaurtinib's antineoplastic activity converges on JAK ... [nature.com]

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